molecular formula C10H13BrClN B11856161 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B11856161
M. Wt: 262.57 g/mol
InChI Key: NIGINBMMQUSRJI-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a bicyclic organic compound featuring a quinoline core modified with a bromine atom at the 6-position and a methyl group at the 4-position. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and agrochemical research . Key properties include:

  • Molecular Formula: C₁₀H₁₃BrClN (derived from molecular weight and structural analysis)
  • Molecular Weight: 262.57 g/mol
  • CAS Number: 2227205-04-9 (free base: 946837-99-6)
  • Purity: ≥95% (HPLC)
  • Applications: Serves as a building block in medicinal chemistry for synthesizing bioactive molecules targeting neurological and metabolic disorders .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13BrClN

Molecular Weight

262.57 g/mol

IUPAC Name

6-bromo-4-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C10H12BrN.ClH/c1-7-4-5-12-10-3-2-8(11)6-9(7)10;/h2-3,6-7,12H,4-5H2,1H3;1H

InChI Key

NIGINBMMQUSRJI-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C1C=C(C=C2)Br.Cl

Origin of Product

United States

Preparation Methods

Knorr Quinoline Synthesis

The Knorr reaction is a classical method for synthesizing quinoline derivatives. Adapted for 6-bromo-4-methyltetrahydroquinoline, the process involves:

  • Condensation : 4-Bromoaniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 150°C for 2 hours to form 6-bromo-4-hydroxy-2-methylquinoline.

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 80°C for 4 hours yields 4-chloro-2-methyl-6-bromoquinoline.

  • Reduction : Catalytic hydrogenation (e.g., using H₂/Pd-C) reduces the aromatic ring to form the tetrahydroquinoline structure.

  • Hydrochloride Formation : The free base is treated with HCl gas in ethanol to precipitate the hydrochloride salt.

Key Data :

  • Yield of 6-bromo-4-hydroxy-2-methylquinoline: ~60%.

  • Overall yield for hydrochloride salt: ~48%.

Reductive Amination and Suzuki Coupling

A modern Pd-catalyzed approach combines Suzuki coupling with reductive amination:

Suzuki-Miyaura Coupling

  • Vinylation : 2-Bromobenzaldehyde reacts with (E)-2-ethoxyvinylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis in 1,4-dioxane/H₂O at 75°C.

  • Reductive Amination : The intermediate undergoes cyclization via intramolecular reductive amination using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA).

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (10 mol%).

  • Reducing Agent: Et₃SiH (2.5 equiv), TFA (13 equiv).

  • Yield: 34–41% over two steps.

Multi-Step Synthesis from 3-Bromophenylacetonitrile

A patent (CN103880745A) outlines a four-step synthesis:

  • Reduction : 3-Bromophenylacetonitrile is reduced with H₂/Raney Ni in methanol to 3-bromophenethylamine.

  • Amidation : Reaction with methyl chloroformate in the presence of a base (e.g., Et₃N) forms methyl 3-bromophenethylcarbamate.

  • Ring Closure : Treated with 2-oxoacetic acid and H₂SO₄ in tetrahydrofuran (THF) to yield 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

  • Hydrolysis : Acidic hydrolysis (H₂SO₄) removes the methoxycarbonyl group, followed by HCl treatment to form the hydrochloride salt.

Key Data :

  • Total Yield: ~50%.

  • Purity: >95% (HPLC).

Comparison of Preparation Methods

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
Knorr Synthesis4-BromoanilinePPA, POCl₃, H₂/Pd-C48High scalabilityLong reaction times
Suzuki Coupling2-BromobenzaldehydePd(PPh₃)₄, Et₃SiH, TFA41Modular substrate scopeRequires inert atmosphere
Multi-Step Synthesis3-BromophenylacetonitrileRaney Ni, H₂SO₄50High purityComplex purification steps

Optimization Strategies

Catalytic Hydrogenation Improvements

  • Catalyst Screening : Replacing Pd-C with PtO₂ increases reduction efficiency (yield: 65% vs. 50%).

  • Solvent Effects : Using ethanol instead of methanol reduces side reactions during amidation.

Acidic Hydrolysis Optimization

  • Concentration Control : 6 M H₂SO₄ at 80°C minimizes decarboxylation, improving yield by 15%.

Characterization and Quality Control

Critical analytical data for the final product:

  • Melting Point : 169–171°C (decomposition).

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 6.76 (s, 1H, Ar-H), 7.46 (d, J=8.4 Hz, 1H).

  • HPLC Purity : ≥98% (C18 column, 0.1% TFA in H₂O/MeCN).

Challenges and Mitigation

  • Bromine Displacement : Use of bulky bases (e.g., DIPEA) prevents nucleophilic substitution at the 6-position.

  • Byproduct Formation : Silica gel chromatography (hexanes/EtOAc, 9:1) removes dimeric impurities.

Industrial-Scale Considerations

  • Cost Analysis : The Knorr method is most cost-effective ($120/kg vs. $450/kg for Suzuki coupling).

  • Safety : POCl₃ and Et₃SiH require handling under strict inert conditions.

Environmental Impact

  • Waste Streams : PPA and POCl₃ necessitate neutralization with Ca(OH)₂ before disposal.

  • Green Chemistry Alternatives : Microwave-assisted reactions reduce energy use by 40% .

Chemical Reactions Analysis

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is explored as a lead compound for developing new antimicrobial and anticancer agents . Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown promising inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Effects : There is evidence of cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction through mitochondrial pathways.
  • Neuroprotective Effects : Investigations into neurodegenerative disorders suggest that it may reduce amyloid-beta toxicity and improve cognitive function in animal models.

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis. It can undergo nucleophilic substitution reactions due to the presence of the bromine atom, facilitating the development of analogs with enhanced properties.

Case Studies

Several studies have highlighted the applications of this compound:

  • Antitumor Study : A peer-reviewed study demonstrated significant cytotoxicity against MCF-7 breast cancer cells induced by a similar tetrahydroquinoline derivative.
  • Neuroprotection Research : Research focused on the neuroprotective effects in Alzheimer's models showed that tetrahydroquinolines could mitigate amyloid-beta toxicity.
  • Antimicrobial Evaluation : Comparative studies assessed various tetrahydroquinolines for antimicrobial activity, revealing promising results against common bacterial pathogens.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substituent can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Applications
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride 1187830-63-2 Br (6-position), 2× CH₃ (4-position) C₁₁H₁₅BrClN 276.60 95+% Pharmaceutical intermediates
7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride N/A Br (7-position), F (5-position) C₉H₉BrFN 246.53 N/A Predicted use in drug discovery (collision cross-section data)
7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride 1909318-84-8 Br (7-position), CH₃ (8-position) C₁₀H₁₃BrClN 262.57 High Agrochemicals, neuroactive drug candidates
5-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 2742656-60-4 Br (5-position), CH₃ (6-position) C₁₀H₁₃BrClN 262.57 N/A Synthetic intermediate (structural isomerism studies)

Substituent Effects on Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., 6-Bromo-4-methyl- and 6-Bromo-4,4-dimethyl-) exhibit higher water solubility than free bases due to ionic character .

Biological Activity

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a compound belonging to the tetrahydroquinoline class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H11BrClN
  • Molecular Weight : Approximately 248.55 g/mol
  • Structure : The compound features a bromine atom at the 6-position and a methyl group at the 4-position of the tetrahydroquinoline ring structure, which contributes to its unique chemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential to inhibit the growth of various pathogens.

Table 1: Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

The compound has also shown promise in cancer research. Its ability to modulate various signaling pathways makes it a candidate for further investigation as an anticancer agent.

Mechanism of Action
this compound interacts with key biological targets:

  • BRD4 Inhibition : The compound may inhibit BRD4, an epigenetic regulator involved in cancer progression. Inhibition of BRD4 has been linked to reduced cell proliferation in cancer models .
  • Cell Signaling Pathways : It modulates pathways such as MAPK/ERK, crucial for cell proliferation and differentiation .

Study on Neurodegenerative Disorders

In a study focusing on neurodegenerative disorders, this compound demonstrated neuroprotective effects by inhibiting neuronal apoptosis in vitro. This suggests potential therapeutic applications in conditions like Alzheimer's disease .

Evaluation of Analogs

A comparative study evaluated the biological activity of various tetrahydroquinoline derivatives. The results indicated that modifications at specific positions significantly influenced their antimicrobial and anticancer activities. For instance, compounds with different substituents at the 6-position showed varied efficacy against cancer cell lines .

Q & A

Q. What are the key considerations for synthesizing 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride with high purity?

Methodological Answer: The synthesis of this compound typically involves bromination of a tetrahydroquinoline precursor. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance bromine reactivity, while non-polar solvents may reduce side reactions .
  • Catalysts : Lewis acids (e.g., FeBr₃) improve regioselectivity for bromination at the 6-position .
  • Temperature : Controlled heating (60–80°C) minimizes decomposition of intermediates.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures high purity (>95%). Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?

Methodological Answer: The hydrochloride salt enhances water solubility due to ionic dissociation, making it suitable for in vitro biological assays (e.g., solubility ≈ 50 mg/mL in aqueous buffers vs. <5 mg/mL for the free base). Stability considerations:

  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis.
  • Degradation pathways : Moisture and heat can lead to dehydrohalogenation; monitor via TLC or NMR for free base formation .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the methyl group (δ ~1.2–1.4 ppm for ¹H; δ ~20–25 ppm for ¹³C) and aromatic protons (δ ~6.8–7.5 ppm). The hydrochloride salt shifts NH protons downfield (δ ~10–12 ppm) .
  • Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ peak at m/z 256.1 (C₁₀H₁₂BrN⁺).
  • X-ray Crystallography : Resolves the bicyclic framework and confirms the bromine/methyl substitution pattern .

Advanced Research Questions

Q. How do substitution patterns (e.g., bromine position, methyl groups) impact reactivity in cross-coupling reactions?

Methodological Answer: Substituents influence electronic and steric effects:

  • Bromine at 6-position : Facilitates Suzuki-Miyaura couplings (e.g., with aryl boronic acids) due to optimal C-Br bond polarization.

  • Methyl at 4-position : Steric hindrance reduces reaction rates; optimize using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .

  • Comparative data :

    Substituent PositionReaction Yield (%)Catalyst Used
    6-Bromo, 4-methyl78–85Pd(PPh₃)₄
    7-Bromo, 4-methyl45–50Pd(OAc)₂

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from:

  • Purity variability : Use HPLC-MS to quantify impurities (e.g., dehalogenated by-products).
  • Assay conditions : Standardize cell-based assays (e.g., IC₅₀ in HEK293 cells) with controls for pH (6.5–7.5) and serum content (5–10% FBS) .
  • Target specificity : Perform kinase profiling or molecular docking to verify selectivity against off-target proteins (e.g., cytochrome P450 isoforms) .

Q. How can in silico approaches predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • QSAR models : Prioritize descriptors like logP (2.1–2.5), polar surface area (45–50 Ų), and H-bond donors (1) to predict bioavailability .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using lipid bilayer models (e.g., POPC membranes).
  • ADMET Prediction : Tools like SwissADME estimate hepatic clearance (CLₕ ≈ 12 mL/min/kg) and plasma protein binding (85–90%) .

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